6-Methoxy-2-(3-pyridyl)-1-tetralone
CAS No.:
Cat. No.: VC13872351
Molecular Formula: C16H15NO2
Molecular Weight: 253.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H15NO2 |
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Molecular Weight | 253.29 g/mol |
IUPAC Name | 6-methoxy-2-pyridin-3-yl-3,4-dihydro-2H-naphthalen-1-one |
Standard InChI | InChI=1S/C16H15NO2/c1-19-13-5-7-14-11(9-13)4-6-15(16(14)18)12-3-2-8-17-10-12/h2-3,5,7-10,15H,4,6H2,1H3 |
Standard InChI Key | DFYAEDLXRMDLSR-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC2=C(C=C1)C(=O)C(CC2)C3=CN=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
6-Methoxy-2-(3-pyridyl)-1-tetralone (C₁₆H₁₅NO₂) consists of:
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A tetralone core (a bicyclic system with a ketone group at position 1).
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A methoxy group (-OCH₃) at position 6 of the aromatic ring.
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A 3-pyridyl substituent at position 2, introducing nitrogen-based electronic effects .
Table 1: Key Structural Parameters
Spectroscopic Characterization
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IR: Strong absorption at ~1680 cm⁻¹ (C=O stretch), ~1600 cm⁻¹ (aromatic C=C), and ~1250 cm⁻¹ (C-O of methoxy) .
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NMR: Distinct signals for pyridyl protons (δ 8.5–9.0 ppm), methoxy group (δ 3.8–4.0 ppm), and tetralone carbonyl (δ 200–210 ppm in ¹³C NMR) .
Synthesis and Reactivity
Aldol Condensation
The most common method involves Claisen-Schmidt condensation between 6-methoxy-1-tetralone and 3-pyridinecarbaldehyde under basic conditions :
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Base-mediated reaction: NaOH in methanol facilitates enolate formation, followed by nucleophilic attack on the aldehyde .
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Product isolation: Yields range from 36% to 91%, depending on purification techniques (e.g., column chromatography) .
Table 2: Optimization of Reaction Conditions
Secondary Modifications
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Epoxidation: Reaction with m-chloroperbenzoic acid (MCPBA) forms epoxide intermediates, though yields remain low (~39%) .
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Hydrogenation: Reduces the α,β-unsaturated ketone to saturated analogs, altering bioactivity .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderate in polar aprotic solvents (e.g., DMSO, methanol) but poor in water .
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Stability: Sensitive to UV light and oxidizing agents; requires storage under inert atmospheres .
Crystallographic Insights
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Intermolecular interactions: Weak C–H⋯O hydrogen bonds and π–π stacking (3.6–3.9 Å) stabilize the crystal lattice .
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Packing motifs: Ribbon-like structures along the (01) plane due to Br⋯π interactions in halogenated derivatives .
Biological and Pharmacological Applications
Anti-Inflammatory Activity
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Mechanism: Inhibits NF-κB signaling by targeting IKKβ, reducing pro-inflammatory cytokine production .
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Potency: IC₅₀ values in the low micromolar range (2–5 µM) in RAW 264.7 macrophage models .
Table 3: Comparative Bioactivity of Tetralone Derivatives
Industrial and Research Applications
Pharmaceutical Intermediates
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Key precursor for retinoic acid analogs and Bcl-2 inhibitors .
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Utilized in combinatorial libraries for high-throughput screening .
Materials Science
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